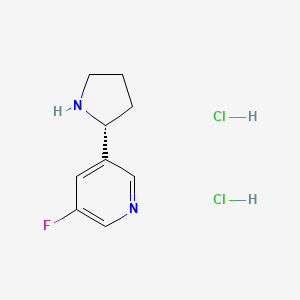

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

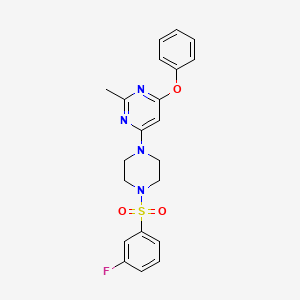

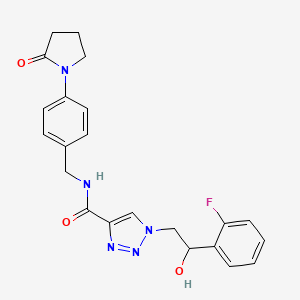

The synthesis of related compounds involves palladium-catalyzed reactions, as described in the synthesis of a key pharmaceutical intermediate involving a regioselective chlorination followed by a cyanation/reduction sequence . Another synthesis approach for fluorinated pyrrolidine derivatives includes the use of fluorocyclopropanes to obtain potent antibacterial drugs . Additionally, a four-step synthetic approach involving palladium catalysis was used to synthesize a fluorophenyl piperazine derivative, a candidate for imaging dopamine D4 receptors .

Molecular Structure Analysis

The molecular structures of the related compounds are confirmed using various analytical techniques. For instance, the structure of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was confirmed by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are essential for determining the molecular structure and stereochemistry of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated pyridine and pyrrolidine derivatives are diverse. For example, the fluorination of the pyrrole ring under microwave conditions was achieved using Selectfluor, leading to the synthesis of the first fluorinated pyrrole-imidazole alkaloid . The review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine discusses various processes for synthesizing this important pyridine derivative, which is widely used in the synthesis of pesticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine and pyrrolidine derivatives are influenced by the presence of fluorine atoms, which can significantly affect the compound's reactivity, stability, and biological activity. The papers provided do not directly discuss the physical and chemical properties of "(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride," but they do highlight the importance of fluorine in medicinal chemistry and its impact on the properties of the compounds .

Aplicaciones Científicas De Investigación

Synthesis and Emissive Properties of Tetrahydro (Imidazo[1,5-a]Pyrid-3-yl)Phenols

A study by Marchesi et al. (2019) explored the synthesis and photophysical properties of tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols, which are organic dyes with large Stokes shifts. These compounds, including variants of (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, demonstrated intense fluorescence and potential for use in polymeric matrices like PMMA (Marchesi, Ardizzoia, & Brenna, 2019).

Formulation Development for Poorly Soluble Compounds

In 2012, Burton et al. developed formulations for enhancing the solubility and bioavailability of poorly soluble compounds, including this compound derivatives. This research is significant for improving the efficacy of such compounds in toxicological and clinical studies (Burton et al., 2012).

PET Tracers for Nicotinic Acetylcholine Receptors

Ding et al. (2000) synthesized 6-[(18)F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a fluorine-18 labeled analogue of this compound. This compound shows promise as a PET tracer for studying neuronal nicotinic acetylcholine receptors, contributing to our understanding of neural pathways and potential therapies for neurological disorders (Ding et al., 2000).

Mecanismo De Acción

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Pyrrolidine alkaloids, in general, are known to exert their effects through interactions with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine alkaloids have been associated with a range of biological activities, suggesting they may influence multiple pathways .

Result of Action

Pyrrolidine alkaloids have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propiedades

IUPAC Name |

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFKBCBBODOTJG-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)